molecular formula C9H15Cl2N3 B6221715 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride CAS No. 2758006-25-4

1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6221715
CAS No.: 2758006-25-4
M. Wt: 236.1
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Description

1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, making it a valuable candidate for research in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine involves several steps. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production methods for this compound are typically based on the optimization of laboratory-scale synthetic routes. The use of metal-catalyzed reactions and eco-friendly strategies are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It acts as an antagonist to certain integrins, inhibiting their function and thereby exerting its biological effects . The pathways involved include the inhibition of cell adhesion and migration, which are crucial in cancer metastasis .

Comparison with Similar Compounds

Uniqueness: 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an integrin antagonist sets it apart from other naphthyridine derivatives .

Properties

CAS No.

2758006-25-4

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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